REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=[O:4].N[C:10]1[C:11]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:12][CH:13]=[CH:14][CH:15]=1.ClCCl.N([O:28][C:29]([CH3:32])(C)C)=O>COCCOC.C(OC(=O)C)(=O)C.CCCCC>[C:29]([O:28][C:10]1[C:11]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:4])[CH3:32]
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)OCC(=O)OCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.5 hours at 50° C
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with t-butyl methyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated saline, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=NC=CC1)OCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |